1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a thiadiazole ring, and a pyrrolidine carboxamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The thiadiazole ring can be constructed through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives . The final step involves the coupling of the indole and thiadiazole intermediates with a pyrrolidine carboxamide derivative under appropriate conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles for substitution reactions
Major Products
Oxidation Products: Indole-2,3-dione derivatives
Reduction Products: Hydroxyl derivatives of the pyrrolidine ring
Substitution Products: Various substituted thiadiazole derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Studies: The compound can be used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the thiadiazole ring could interact with various enzymes involved in metabolic pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
- 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the specific combination of the indole, thiadiazole, and pyrrolidine carboxamide moieties. This unique structure may confer distinct biological activities and interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C21H25N5O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O2S/c1-3-4-18-24-25-21(29-18)23-20(28)15-10-19(27)26(12-15)8-7-14-11-22-17-6-5-13(2)9-16(14)17/h5-6,9,11,15,22H,3-4,7-8,10,12H2,1-2H3,(H,23,25,28) |
InChI Key |
NBDXYCJZHVSSFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)C |
Origin of Product |
United States |
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